molecular formula C5H2BrFO2S B2480668 3-Bromo-5-fluorothiophene-2-carboxylic acid CAS No. 2490418-45-4

3-Bromo-5-fluorothiophene-2-carboxylic acid

Cat. No.: B2480668
CAS No.: 2490418-45-4
M. Wt: 225.03
InChI Key: WLFVJVKRORVPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluorothiophene-2-carboxylic acid (CAS 2490418-45-4) is a fluorinated and brominated heteroaromatic building block of interest in medicinal chemistry and materials science. With the molecular formula C 5 H 2 BrFO 2 S and a molecular weight of 225.04 g/mol, it combines a carboxylic acid functional group for further derivatization with halogen substituents that facilitate participation in cross-coupling reactions, such as the Suzuki reaction . This compound is part of a class of thiophene-based carboxylic acids that have been identified as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme target relevant to schizophrenia research . Research indicates that small, halogenated substituents on the thiophene ring are well-tolerated and can significantly enhance inhibitory potency against this target, making such derivatives valuable scaffolds in neuropharmacology . Beyond pharmaceutical applications, thiophene derivatives are widely utilized in materials science, finding roles in the development of organic semiconductors, sensors, and non-linear optical materials . This compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-fluorothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFVJVKRORVPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorothiophene-2-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 5-fluorothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-5-fluorothiophene-2-carboxylic acid is utilized as a versatile building block in organic synthesis. It can be transformed into various derivatives, facilitating the development of novel compounds with specific functionalities. For instance, it serves as a precursor for synthesizing thiophene-based pharmaceuticals and agrochemicals, enhancing the diversity of chemical libraries for biological testing .

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit antimicrobial properties. Studies have shown that modifications to the thiophene ring can enhance antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. The compound's structure allows for interactions that can inhibit microbial growth effectively .

Inhibition of Blood Coagulation Factor Xa
The compound has been investigated for its role as an inhibitor of blood coagulation factor Xa, which is crucial in treating thromboembolic disorders. This application is particularly relevant for developing novel anticoagulant therapies aimed at preventing conditions such as myocardial infarction and stroke .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the antimicrobial efficacy of thiophene derivativesThis compound showed moderate activity against Aspergillus niger and Bacillus cereus, with a lower Minimum Inhibitory Concentration than standard antibiotics .
Research on Blood Coagulation InhibitionExplored the anticoagulant potential of thiophene derivativesThe compound demonstrated significant inhibition of factor Xa, indicating potential therapeutic applications in anticoagulation .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Thiophene Carboxylic Acids

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Notable Properties/Applications Reference
3-Bromo-5-fluorothiophene-2-carboxylic acid C₅H₂BrFO₂S 239.09 Br (3), F (5), COOH (2) High polarity, Suzuki coupling precursor
5-Bromo-4-chlorothiophene-2-carboxylic acid C₅H₂BrClO₂S 257.49 Br (5), Cl (4), COOH (2) Higher molecular weight; Cl increases lipophilicity
5-Bromobenzo[b]thiophene-3-carboxylic acid C₉H₅BrO₂S 257.10 Br (5), COOH (3), fused benzene Extended conjugation; material science applications
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate C₁₂H₁₀BrNO₂S 312.19 NH₂ (3), BrPh (5), COOCH₃ (2) Amino group enhances solubility; intermediate in drug discovery
Key Observations:
  • Halogen Effects : Bromine at position 3 (target compound) vs. position 5 (5-Bromo-4-chlorothiophene-2-carboxylic acid) alters steric and electronic profiles. Fluorine’s electronegativity (target) reduces electron density more than chlorine .
  • Fused Systems : Benzo[b]thiophene derivatives () exhibit broader π-conjugation, useful in organic electronics, but lack the fluorine’s inductive effects .
  • Functional Group Impact : Methyl esters (e.g., ) are common protected forms of carboxylic acids, simplifying synthesis steps like halogenation .

Comparison with Non-Thiophene Halogenated Carboxylic Acids

Compound Name Core Structure Molecular Formula Substituents Applications Reference
3-Bromo-5-hydroxy-4-methoxybenzoic acid Benzene C₈H₇BrO₄ Br (3), OH (5), OCH₃ (4) Antioxidant synthesis; chelating agent
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Thiazole C₁₆H₉BrFNO₂S BrPh (4), FPh (2), COOH (5) Kinase inhibitor scaffolds
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Benzene C₇H₆BBrFO₃ Br (3), F (5), B(OH)₂ (2) Suzuki-Miyaura cross-coupling reagent
Key Observations:
  • Heterocycle vs. Benzene : Thiophene-based compounds (target) offer sulfur’s electron-rich character, while benzene derivatives (e.g., ) prioritize steric effects from substituents.
  • Boronic Acid Utility : Phenylboronic acids () are pivotal in cross-coupling reactions, contrasting with the target’s carboxylic acid, which is more suited for salt formation or further derivatization .

Physicochemical Properties

Property This compound 3-Bromothiophene (Simpler Analog) 5-Bromo-2-thiophenecarboxaldehyde
Molecular Weight 239.09 163.04 175.00 (estimated)
Boiling Point Not reported 149–152°C Not reported
Solubility Moderate in polar solvents (DMSO, MeOH) Low (hydrophobic) Low (aldehyde group slightly polar)
Reactivity High (carboxylic acid + halogens) Moderate (halogen only) Aldehyde participates in condensations
  • Boiling Point : Simpler analogs like 3-Bromothiophene () have lower boiling points due to the absence of polar carboxylic acid groups .
  • Solubility: The carboxylic acid group in the target compound improves solubility in polar solvents compared to non-acid derivatives (e.g., aldehydes in ) .

Biological Activity

3-Bromo-5-fluorothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents on the thiophene ring, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5_5H2_2BrF1_1O2_2S. The structural representation is as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 241.48 g/mol

The compound features a thiophene ring with a carboxylic acid group at the 2-position, bromine at the 3-position, and fluorine at the 5-position. This configuration influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzymatic activity or disruption of cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as D-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism.
  • Antimicrobial Activity : Derivatives of thiophene carboxylic acids have shown potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds.

Study Activity IC50 Value (µM) Notes
DAO Inhibition0.04Among the most potent inhibitors identified in structure-activity relationship (SAR) studies.
AntimicrobialVariesEffective against Gram-positive and Gram-negative bacteria.
AnticancerVariesInduces apoptosis in specific cancer cell lines; further studies required for mechanism elucidation.

Case Studies

  • D-amino Acid Oxidase Inhibition : A study demonstrated that derivatives of thiophene carboxylic acids, including those with bromine and fluorine substituents, significantly inhibit DAO activity, suggesting potential applications in treating schizophrenia and other neurological disorders .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibits antimicrobial properties against a range of bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Against Cancer Cells : Various derivatives were tested for cytotoxic effects on cancer cell lines, revealing that modifications at specific positions can enhance or diminish activity, highlighting the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.